molecular formula C11H18N4O B11735410 (4R,5S)-4-amino-1-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

(4R,5S)-4-amino-1-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B11735410
M. Wt: 222.29 g/mol
InChI Key: JSRKDMFDGDISFS-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-4-amino-1-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-amino-1-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction with a suitable pyrazole derivative.

    Amination and Methylation: The amino and methyl groups can be introduced through standard amination and methylation reactions using appropriate reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, catalysts, and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino or methyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group of the pyrrolidinone ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino or pyrazole groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S)-4-amino-1-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4R,5S)-4-amino-1-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4-amino-1-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one: A similar compound with slight variations in the substituents.

    (4R,5S)-4-amino-1-methyl-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-thione: A thione analog with sulfur replacing the oxygen in the pyrrolidinone ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

(4R,5S)-4-amino-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C11H18N4O/c1-6-10(7(2)15(4)13-6)11-8(12)5-9(16)14(11)3/h8,11H,5,12H2,1-4H3/t8-,11-/m1/s1

InChI Key

JSRKDMFDGDISFS-LDYMZIIASA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@H]2[C@@H](CC(=O)N2C)N

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(CC(=O)N2C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.